(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone
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Overview
Description
(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone: is a complex organic compound that features a unique combination of a thienopyridine ring and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienopyridine Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-chlorothiophene and a pyridine derivative under acidic or basic conditions.
Introduction of the Pyrazole Ring: The pyrazole ring can be introduced via a condensation reaction between a hydrazine derivative and a 1,3-diketone.
Coupling of the Two Rings: The final step involves coupling the thienopyridine and pyrazole rings through a methanone linkage, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.
Substitution: The chlorine atom in the thienopyridine ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted thienopyridine derivatives.
Scientific Research Applications
(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone: has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biology: It can be used as a probe to study biological pathways and interactions due to its unique structural features.
Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics or as a component in advanced materials.
Industry: It can be used in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.
Comparison with Similar Compounds
(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone: can be compared with similar compounds such as:
Thienopyridine Derivatives: These compounds share the thienopyridine ring but may differ in their substituents and overall structure.
Pyrazole Derivatives: Compounds with a pyrazole ring that may have different substituents or additional functional groups.
Methanone-Linked Compounds: Molecules that feature a methanone linkage between two aromatic or heteroaromatic rings.
The uniqueness of This compound lies in its specific combination of structural features, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3OS/c1-8-13(9(2)17(3)16-8)14(19)18-5-4-11-10(7-18)6-12(15)20-11/h6H,4-5,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSKCVWCKANHSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)N2CCC3=C(C2)C=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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